molecular formula C11H5Cl7N4 B14162193 N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine CAS No. 3599-75-5

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

Cat. No.: B14162193
CAS No.: 3599-75-5
M. Wt: 441.3 g/mol
InChI Key: UZDPFFRSRRWULB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 4-chlorophenyl group and two trichloromethyl groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of triazine derivatives with reduced trichloromethyl groups.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazine ring and the substituents play a crucial role in determining the compound’s binding affinity and specificity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-1,3,5-triazine-2,4,6-triamine: Another triazine derivative with similar structural features but different substituents.

    4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine: A related compound with dichloro instead of trichloromethyl groups.

Uniqueness

N-(4-Chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of two trichloromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

3599-75-5

Molecular Formula

C11H5Cl7N4

Molecular Weight

441.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H5Cl7N4/c12-5-1-3-6(4-2-5)19-9-21-7(10(13,14)15)20-8(22-9)11(16,17)18/h1-4H,(H,19,20,21,22)

InChI Key

UZDPFFRSRRWULB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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